molecular formula C14H10Cl2O3 B6364636 2-(2,5-Dichlorophenyl)-5-methoxybenzoic acid CAS No. 1184554-69-5

2-(2,5-Dichlorophenyl)-5-methoxybenzoic acid

Cat. No.: B6364636
CAS No.: 1184554-69-5
M. Wt: 297.1 g/mol
InChI Key: QFLKBVBGDMBFLZ-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-5-methoxybenzoic acid is an aromatic carboxylic acid derivative. This compound is characterized by the presence of two chlorine atoms and a methoxy group attached to a benzene ring, which is further connected to a benzoic acid moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-5-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorophenol and 5-methoxybenzoic acid.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions, depending on the specific synthetic route chosen. Common reagents include sulfuric acid or sodium hydroxide.

    Coupling Reaction: The key step involves the coupling of 2,5-dichlorophenol with 5-methoxybenzoic acid, often facilitated by a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chlorine atoms can be reduced to form a less chlorinated derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups such as amines or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH₂) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 2-(2,5-Dichlorophenyl)-5-formylbenzoic acid or 2-(2,5-Dichlorophenyl)-5-carboxybenzoic acid.

    Reduction: Formation of 2-(2,5-Dichlorophenyl)-5-methoxybenzene.

    Substitution: Formation of 2-(2,5-Diaminophenyl)-5-methoxybenzoic acid or 2-(2,5-Dihydroxyphenyl)-5-methoxybenzoic acid.

Scientific Research Applications

2-(2,5-Dichlorophenyl)-5-methoxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-5-methoxybenzoic acid
  • 2-(2,5-Dichlorophenyl)-4-methoxybenzoic acid
  • 2-(2,5-Dichlorophenyl)-5-hydroxybenzoic acid

Uniqueness

2-(2,5-Dichlorophenyl)-5-methoxybenzoic acid is unique due to the specific positioning of the chlorine atoms and the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(2,5-dichlorophenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c1-19-9-3-4-10(12(7-9)14(17)18)11-6-8(15)2-5-13(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLKBVBGDMBFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681187
Record name 2',5'-Dichloro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184554-69-5
Record name 2',5'-Dichloro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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